4-amino-N,N-dimethylpyrimidine-2-carboxamide
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Overview
Description
4-Amino-N,N-dimethylpyrimidine-2-carboxamide is an organic compound with the molecular formula C7H10N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
4-Amino-N,N-dimethylpyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Safety and Hazards
4-Amino-N,N-dimethylpyrimidine-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, wash off immediately with plenty of water .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
It’s suggested that 2-amino-4,6-dimethylpyrimidine, a similar compound, can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon
Biochemical Pathways
A study on levodopa metabolism by different bacteria strains of the gut microbiome identified significant differences in 2,6-dimethylpyrazine, 4,6-dimethylpyrimidine, and 4,5-dimethylpyrimidine associated with its biotransformation . This suggests that 4-amino-N,N-dimethylpyrimidine-2-carboxamide might interact with similar biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is estimated to be 1.17, which could impact its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N-dimethylpyrimidine-2-carboxamide typically involves the reaction of 4-amino-2-chloropyrimidine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of reactants and improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form 4-amino-N,N-dimethylpyrimidine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-amino-N,N-dimethylpyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Comparison with Similar Compounds
- 4-Amino-N,N-dimethylpyridine-2-carboxamide
- 4-Amino-N,N-dimethylpyrimidine
- 4-Amino-N,N-dimethylpyrimidine-5-carboxamide
Comparison: 4-Amino-N,N-dimethylpyrimidine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyrimidine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-amino-N,N-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-11(2)7(12)6-9-4-3-5(8)10-6/h3-4H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJORAUCZUASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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